molecular formula C12H19NO2 B12554442 (2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol CAS No. 174172-95-3

(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol

Cat. No.: B12554442
CAS No.: 174172-95-3
M. Wt: 209.28 g/mol
InChI Key: TVBHEFDNRRBGAK-LLVKDONJSA-N
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Description

(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound features a methoxyphenyl group attached to a butanol backbone via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines or primary alcohols.

Scientific Research Applications

(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol is unique due to its specific stereochemistry and the presence of both a methoxyphenyl group and a butanol backbone. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

174172-95-3

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C12H19NO2/c1-3-11(9-14)13-8-10-4-6-12(15-2)7-5-10/h4-7,11,13-14H,3,8-9H2,1-2H3/t11-/m1/s1

InChI Key

TVBHEFDNRRBGAK-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](CO)NCC1=CC=C(C=C1)OC

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)OC

Origin of Product

United States

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